molecular formula C17H20N2O2S B5321421 2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B5321421
M. Wt: 316.4 g/mol
InChI Key: CONSARFBKSELNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as MTA, is a synthetic compound that has been widely used in scientific research. MTA belongs to the class of N-substituted benzamides and is structurally related to nicotinamide and isonicotinamide. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been proposed that this compound may act through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular responses to oxidative stress and inflammation. This compound has also been shown to interact with other molecular targets, including histone deacetylases and the proteasome.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the production of reactive oxygen species. This compound has also been shown to modulate the activity of immune cells, such as macrophages and T cells, and to regulate the expression of genes involved in inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in high yields and purity. This compound has also been shown to have low toxicity and minimal side effects in animal studies. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other molecular targets, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific molecular targets. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease models, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in different cell types and tissues.

Synthesis Methods

2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of mesityl chloride with ammonia to form mesitylamide, which is then reacted with 3-thiophene carboxylic acid to form this compound. The synthesis method has been optimized to produce high yields and purity of this compound, making it a cost-effective and reliable source for scientific research.

Scientific Research Applications

2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4,5-dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-8-6-9(2)13(10(3)7-8)16(21)19-17-14(15(18)20)11(4)12(5)22-17/h6-7H,1-5H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONSARFBKSELNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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